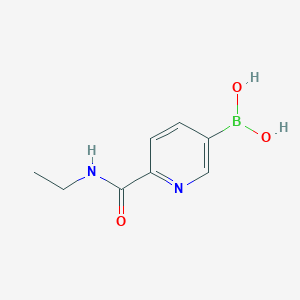

6-(Ethylcarbamoyl)pyridin-3-ylboronic acid

Description

Significance of Organoboron Compounds as Versatile Building Blocks in Organic Synthesis

Organoboron compounds have secured a central role in modern organic synthesis, largely due to their remarkable versatility as synthetic intermediates. researchgate.netdergipark.org.trrsc.org These compounds, characterized by a carbon-boron bond, are prized for their stability, low toxicity, and broad functional group tolerance, making them compatible with a wide array of reaction conditions. rsc.orgsmolecule.com Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. researchgate.netfujifilm.com This reaction, along with other transformations such as Chan-Lam-Evans C-N/C-O coupling, has made organoboron compounds, particularly boronic acids and their esters, fundamental building blocks in the construction of pharmaceuticals, agrochemicals, and advanced materials. smolecule.comorgsyn.org The boronic acid functional group is readily converted to other functionalities, further expanding its synthetic potential. researchgate.net

Overview of Pyridylboronic Acids as Key Heterocyclic Intermediates and Scaffolds

Pyridylboronic acids are a significant subclass of heterocyclic boronic acids that incorporate a pyridine (B92270) ring. This feature imparts unique electronic properties and allows for their use in creating complex nitrogen-containing architectures, which are prevalent in many biologically active compounds. smolecule.comgoogle.com The presence of the nitrogen atom in the pyridine ring can influence the reactivity of the boronic acid and provides a site for potential coordination or further functionalization. Pyridylboronic acids are key intermediates in the synthesis of biaryl and heteroarylpyridines, which are scaffolds of interest in medicinal chemistry and materials science. researchgate.netresearchgate.net Despite their utility, the synthesis and stability of certain pyridylboronic acids can be challenging, particularly for 2-pyridylboronic acids which are prone to protodeboronation. google.comnih.gov However, 3- and 4-pyridylboronic acids generally exhibit greater stability. nih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-Pyridinylboronic acid | 1692-25-7 | C₅H₆BNO₂ | 122.92 |

| (6-Bromopyridin-3-yl)boronic acid | 223463-14-7 | C₅H₅BBrNO₂ | 201.82 |

| (6-(Ethylthio)pyridin-3-yl)boronic acid | 1217501-38-6 | C₇H₁₀BNO₂S | 183.04 |

| (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid | 1217340-94-7 | C₇H₉BN₂O₃ | 179.97 |

| (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid | 1093115-76-4 | C₁₀H₁₅BN₂O₃ | 222.05 |

| 6-(Ethylcarbamoyl)pyridin-3-ylboronic acid | 944794-82-5 | C₈H₁₁BN₂O₃ | 194.00 |

Structural Features and Electronic Influences of the Pyridine and Ethylcarbamoyl Moieties on Boronic Acid Reactivity

The reactivity of this compound is dictated by the electronic interplay between the pyridine ring, the ethylcarbamoyl group, and the boronic acid moiety. The pyridine ring is an electron-withdrawing heterocycle due to the higher electronegativity of the nitrogen atom compared to carbon. arkat-usa.org This electron-withdrawing nature generally deactivates the ring towards electrophilic aromatic substitution but can influence the acidity and reactivity of the boronic acid group.

The ethylcarbamoyl group, -C(O)NHCH₂CH₃, is also an electron-withdrawing group due to the presence of the carbonyl. The placement of this group at the 6-position of the pyridine ring further modulates the electronic properties of the molecule. The combined electron-withdrawing effects of the pyridine nitrogen and the carbamoyl (B1232498) group are expected to increase the Lewis acidity of the boron atom in the boronic acid at the 3-position. This increased acidity can impact its reactivity in cross-coupling reactions. The specific nature of the substituent on the carbamoyl nitrogen (in this case, an ethyl group) can also have subtle steric and electronic effects.

Evolution of Synthetic Strategies for Organoboron Compounds and Pyridine Derivatives

The synthesis of organoboron compounds has evolved significantly over the years. Early methods often involved the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate (B1201080) esters. smolecule.com While still in use, these methods can have limitations regarding functional group compatibility.

More recent advancements have led to the development of palladium-catalyzed cross-coupling reactions for the synthesis of aryl- and heteroarylboronic esters, a process known as Miyaura borylation. This method involves the reaction of an aryl or heteroaryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. Another modern approach is the iridium- or rhodium-catalyzed C-H borylation, which allows for the direct conversion of a C-H bond to a C-B bond, offering high atom economy.

The synthesis of substituted pyridines has also seen significant progress, moving beyond classical condensation reactions to include a variety of cross-coupling methodologies. researchgate.net The Suzuki-Miyaura reaction itself is a powerful tool for the synthesis of functionalized pyridines, where a pyridylboronic acid is coupled with a suitable halide. researchgate.netresearchgate.net

Properties

IUPAC Name |

[6-(ethylcarbamoyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-2-10-8(12)7-4-3-6(5-11-7)9(13)14/h3-5,13-14H,2H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFXJXXKUBFCRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)NCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethylcarbamoyl Pyridin 3 Ylboronic Acid and Analogous Pyridylboronic Architectures

Halogen-Metal Exchange and Subsequent Borylation Strategies

The halogen-metal exchange followed by borylation is a foundational and frequently employed method for preparing pyridylboronic acids and their esters. arkat-usa.org This strategy is often considered the most reliable and cost-effective for large-scale preparations. arkat-usa.org The general process involves the reaction of a halopyridine with an organometallic reagent, typically an organolithium or organomagnesium compound, to generate a pyridyl-metal intermediate, which is then quenched with a boron electrophile. arkat-usa.orgwikipedia.org

The success of the halogen-metal exchange strategy hinges on the ability to perform the metallation at a specific, desired position on the pyridine (B92270) ring. The regioselectivity of this reaction is highly dependent on the nature of the halogen, the organometallic reagent used, and the reaction conditions. znaturforsch.com

Generally, the ease of exchange follows the trend I > Br >> Cl, F. arkat-usa.orgwikipedia.org Iodopyridines and bromopyridines readily undergo metal-halogen exchange, providing good yields of the corresponding organometallic intermediates. arkat-usa.org In contrast, chloropyridines are significantly less reactive and often require harsher conditions or more reactive reagents. arkat-usa.org

For di-substituted halopyridines, regioselectivity can often be achieved by exploiting the differential reactivity of the halogens. For instance, in the synthesis of 2-bromo-5-pyridylboronic acid from 2,5-dibromopyridine, the bromine at the 5-position is more susceptible to lithium-bromine exchange than the one at the 2-position, allowing for selective functionalization. dur.ac.uk Similarly, bromine-magnesium exchange reactions on 2,3- and 2,5-dibromopyridines can proceed with complete regioselectivity. researchgate.net The choice of the organometallic reagent is also crucial; kinetically active bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve unusual regioselectivities, such as the magnesiation of 2,6-dichloropyridine (B45657) at the 4-position. znaturforsch.com

Table 1: Regioselectivity in the Metallation of Various Halopyridine Precursors

| Precursor | Reagent | Position of Metallation | Product Type | Reference |

|---|---|---|---|---|

| 3-Bromopyridine | n-BuLi | C3 | 3-Lithiopyridine | orgsyn.org |

| 2,5-Dibromopyridine | n-BuLi | C5 | 2-Bromo-5-lithiopyridine | dur.ac.uk |

| 2,3-Dibromopyridine | iPrMgCl | C3 | 2-Bromo-3-pyridylmagnesium | researchgate.net |

| 3,5-Dibromopyridine | TMPMgCl·LiCl | C2 | 3,5-Dibromo-2-magnesiated pyridine | znaturforsch.com |

| 2,6-Dichloropyridine | TMPMgCl·LiCl | C4 | 2,6-Dichloro-4-magnesiated pyridine | znaturforsch.com |

Following the formation of the pyridyl-organometallic intermediate, the reaction is quenched with an appropriate boron-containing electrophile to form the desired carbon-boron bond. The choice of the boron source and the quenching conditions are critical for maximizing the yield and purity of the final pyridylboronic acid or ester.

Commonly used boron sources include trialkyl borates, such as trimethyl borate (B1201080) B(OMe)₃ or triisopropyl borate B(OiPr)₃. orgsyn.orgarkat-usa.org An important optimization involves an "in situ quench" protocol. In this procedure, the organolithium reagent (e.g., n-butyllithium) is added to a solution already containing both the halopyridine precursor and the trialkyl borate at low temperatures (e.g., -40°C to -78°C). orgsyn.org This technique is effective because the rate of lithium-halogen exchange is significantly faster than the rate of reaction between the organolithium reagent and the borate ester, thus minimizing side reactions. orgsyn.org

After the initial borylation, an acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid. The pH of the aqueous solution during workup is a critical parameter; adjusting the pH to around 7.0-7.7 is often necessary to precipitate the product while keeping impurities in solution. orgsyn.org Alternatively, the intermediate boronate ester can be reacted with reagents like pinacol (B44631) to form stable, easily purified pyridylboronic acid pinacol esters. orgsyn.org

Table 2: Influence of Boron Source and Conditions on Pyridylboronic Acid Synthesis

| Halopyridine | Metallating Agent | Boron Source | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromopyridine | n-BuLi | Triisopropyl borate | In situ quench at -40°C in THF/toluene | 3-Pyridylboronic acid | 87% | orgsyn.orgresearchgate.net |

| Bromo-pyridines | iPrMgCl | Diethylmethoxyborane | Reaction at 0-25°C | Dialkylpyridylboranes | N/A | researchgate.net |

| 2,5-Dibromopyridine | n-BuLi | Trimethyl borate | Quench at -75°C | 2-Bromo-5-pyridylboronic acid | 65% | dur.ac.uk |

Directed Ortho-Metallation (DoM) Approaches for Pyridine Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu The method relies on a directing group (DG) on the pyridine ring, which coordinates to the organometallic base and directs deprotonation to the adjacent ortho position. baranlab.org This approach circumvents the need for a pre-installed halogen, instead activating a C-H bond directly.

A wide variety of functional groups can serve as DGs, with their effectiveness generally correlating with their Lewis basicity and ability to coordinate the metal cation of the base. baranlab.org For pyridine systems, strong directing groups are particularly important to overcome potential side reactions like nucleophilic addition of the base to the electron-deficient ring. harvard.edu

The ethylcarbamoyl group in the target molecule, 6-(Ethylcarbamoyl)pyridin-3-ylboronic acid, is an excellent example of a powerful amide-based directing group. Amides (CONR₂) and carbamates (OCONR₂) are among the most effective DGs. harvard.edubaranlab.orgnih.gov When such a group is present on a pyridine ring, treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) or lithium diisopropylamide (LDA) selectively removes a proton from the position ortho to the DG. harvard.edunih.gov For a precursor like N-ethyl-5-bromonicotinamide, a DoM strategy could potentially be used to install the boronic acid group at the C4 position, guided by the ethylcarbamoyl DG.

Table 3: Common Directing Groups for Pyridine Functionalization via DoM

| Directing Group (DG) | Position on Pyridine | Position of Metallation | Base | Reference |

|---|---|---|---|---|

| -CONEt₂ (Carboxamide) | 3 | C2 or C4 | LDA or s-BuLi | nih.gov |

| -OCONEt₂ (Carbamate) | 2 | C3 | s-BuLi/TMEDA | harvard.edu |

| -Cl | 3 | C4 | LDA | znaturforsch.com |

| -F | 3 | C4 | LDA | nih.gov |

| -OCH₃ | 2 | C3 | n-BuLi | baranlab.org |

Once the pyridine ring has been regioselectively deprotonated via DoM (a metal-hydrogen exchange), the resulting pyridyl anion is trapped with a boron electrophile in a manner analogous to the halogen-metal exchange pathway. The entire sequence can often be performed in a one-pot protocol, which is highly efficient. nih.gov

For example, a pyridyl carboxamide can be treated with LDA to generate the ortho-lithiated species, which is then quenched in situ with triisopropyl borate. nih.gov This DoM-boronation sequence provides a direct route to the corresponding pyridylboronic acid, avoiding the often difficult isolation of unstable pyridylboronic acid intermediates. nih.gov The choice of base is critical; highly hindered bases like TMPMgCl·LiCl have proven effective for the directed metallation of electron-poor heteroarenes containing sensitive functional groups. harvard.edu

Palladium-Catalyzed Cross-Coupling Reactions for C-B Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a third major pathway to pyridylboronic acids and their esters. arkat-usa.org This method involves the reaction of a halopyridine or pyridyl triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. arkat-usa.orgnih.gov

This approach offers several advantages, including mild reaction conditions and excellent functional group tolerance. mit.edu The choice of ligand for the palladium catalyst is crucial for achieving high yields and can influence the reaction's scope. arkat-usa.orgmit.edu Common catalyst systems include PdCl₂(dppf) or combinations of a palladium source like Pd(dba)₂ with phosphine (B1218219) ligands such as PPh₃ or PCy₃. arkat-usa.orgnih.gov A variety of halopyridines, including those with electron-withdrawing groups like cyano or ester functionalities, are suitable substrates for this transformation. arkat-usa.org The reaction typically produces the corresponding pyridylboronic ester directly, which is often more stable and easier to handle than the free boronic acid. researchgate.net

Table 4: Examples of Palladium-Catalyzed Borylation of Halopyridines

| Halopyridine Substrate | Boron Reagent | Catalyst / Ligand | Base / Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromopyridine | B₂pin₂ | PdCl₂(dppf) | KOAc / DMF | 99 | arkat-usa.org |

| 3-Chloropyridine | B₂pin₂ | Pd(dba)₂ / PCy₃ | KOAc / Dioxane | 82 | arkat-usa.org |

| 4-Chloro-2-methoxypyridine | B₂pin₂ | Pd₂(dba)₃ / SPhos | KOAc / Dioxane | 77 | arkat-usa.org |

| 4-Bromo-2-(dimethylamino)pyridine | B₂pin₂ | Pd₂(dba)₃ / PCy₃ | KOAc / Dioxane | 74 | arkat-usa.org |

| 3-Bromo-6-cyanopyridine | B₂pin₂ | PdCl₂(dppf) | KOAc / DMSO | 64 | arkat-usa.org |

| 3-Bromo-5-(ethoxycarbonyl)pyridine | B₂pin₂ | PdCl₂(dba)₃ / PCy₃ | KOAc / DMF | 30 | arkat-usa.org |

Borylation of Halopyridines with Diboron Reagents

The palladium-catalyzed borylation of aryl and heteroaryl halides, often referred to as the Miyaura borylation, stands as a cornerstone for the synthesis of boronic acids and their esters. researchgate.netresearchgate.net This method involves the cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂Pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄). researchgate.netnih.gov The reaction is highly valued for its functional group tolerance, allowing for the preparation of complex molecules. researchgate.net For instance, arylboronates bearing sensitive groups like carbonyls, cyano, and nitro groups can be prepared under the mild conditions of this reaction. researchgate.net

A typical approach involves reacting a halopyridine (chloro-, bromo-, or iodo-pyridine) with a diboron reagent in the presence of a palladium catalyst and a base. researchgate.netnih.gov The use of tetrakis(dimethylamino)diboron (B157049) has also been reported as a more atom-economical alternative to B₂Pin₂, as it is a direct precursor and avoids the generation of pinacol waste. nih.gov

Table 1: Typical Conditions for Palladium-Catalyzed Borylation of Halopyridines

| Component | Example | Purpose/Comment | Reference |

|---|---|---|---|

| Halopyridine | Aryl/Heteroaryl Chlorides, Bromides, Triflates | Electrophilic coupling partner. Chlorides are often preferred for cost-effectiveness. | researchgate.netnih.gov |

| Diboron Reagent | Bis(pinacolato)diboron (B₂Pin₂), Tetrahydroxydiboron (B₂(OH)₄) | Source of the boryl group. | researchgate.netnih.gov |

| Catalyst | PdCl₂(dppf), XPhos-Pd-G2 | Facilitates the oxidative addition and reductive elimination cycle. | researchgate.netnih.gov |

| Ligand | dppf, XPhos | Stabilizes the palladium center and promotes efficient catalysis. | nih.gov |

| Base | Potassium Acetate (B1210297) (KOAc), Triethylamine (B128534) (Et₃N) | Essential for the catalytic cycle, particularly the reductive elimination step. The choice of base can influence selectivity. | researchgate.netnih.gov |

| Solvent | Methanol, Ethanol, Dioxane | Solubilizes reactants and influences reaction rates. | nih.gov |

Ligand and Catalyst System Optimization for Efficient Conversion

The efficiency of the palladium-catalyzed borylation is highly dependent on the choice of ligand and catalyst. nih.gov The development of specialized ligands, such as bulky, electron-rich phosphines like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), has been crucial for achieving high yields, especially with less reactive aryl chlorides. nih.gov The combination of a second-generation palladium precatalyst (e.g., XPhos-Pd-G2) with an appropriate ligand allows for low catalyst loading (as low as 0.5 mol%) and efficient conversion. nih.gov

Optimization studies have shown that the choice of base is also critical; for example, triethylamine has been found to be effective for the selective formation of the carbon-boron bond. researchgate.net Furthermore, developing quinoline-based ligands has been shown to effectively promote Pd-catalyzed borylation of C(sp³)–H bonds, highlighting a different mechanistic pathway and redox chemistry compared to traditional Iridium- and Rhodium-catalyzed methods. nih.gov This suggests that a deep understanding of the interplay between the metal center, ligand, substrate, and base is necessary to optimize the synthesis of specific pyridylboronic acid targets. nih.govnih.gov

Iridium- and Rhodium-Catalyzed C-H and C-F Borylation Methods

As an alternative to the cross-coupling of halopyridines, the direct C-H borylation catalyzed by transition metals, particularly iridium, has become a powerful tool for creating aryl and heteroaryl boronates. researchgate.netrsc.org This methodology avoids the need for pre-halogenated substrates, offering a more atom-economical route. However, the application to pyridyl systems can be challenging due to the Lewis basicity of the pyridine nitrogen, which can coordinate to the metal center and inhibit the catalyst. rsc.orgnih.govworktribe.comthieme-connect.de

Rhodium catalysts have also been developed for selective C-H borylation, such as the C6-selective borylation of 2-pyridones, which proceeds with perfect site selectivity under mild conditions. acs.orgnih.gov

Site-Selective C-H Activation on Pyridine Rings

Achieving site-selectivity in the C-H borylation of pyridines is a significant challenge. The regioselectivity of iridium-catalyzed reactions is governed by a complex interplay of steric and electronic factors, as well as ligand effects. researchgate.netsnnu.edu.cn

Steric Effects : Generally, borylation occurs at the most sterically accessible C-H bond. For many substituted pyridines, this results in meta-selective borylation. snnu.edu.cn For example, 2,4-dimethylpyridine (B42361) undergoes borylation predominantly at the meta-position (C5). researchgate.netsnnu.edu.cn

Electronic Effects : The electronic nature of substituents can override steric factors. Electron-deficient pyridines, such as 2,4-bis(trifluoromethyl)pyridine, can favor ortho-selective borylation. snnu.edu.cn

Directing Groups : The coordination of a directing group on the pyridine ring to the catalyst can control regioselectivity. nih.gov An alternative strategy involves using a bifunctional catalyst, such as an iridium-Lewis acid system, where the Lewis acid interacts with the pyridine nitrogen, preventing catalyst inhibition and directing the borylation to the meta-position. thieme-connect.desnnu.edu.cn This approach represents a general method for the meta-C–H borylation of pyridines. thieme-connect.de

Table 2: Examples of Site-Selectivity in Iridium-Catalyzed Pyridine Borylation

| Pyridine Substrate | Major Borylation Position | Controlling Factor | Reference |

|---|---|---|---|

| Parent Pyridine | C3/C5 (meta) | Electronic preference, ortho-product instability | researchgate.netsnnu.edu.cn |

| 2-Substituted Pyridines | C5 (meta), C6 (ortho) | Steric hindrance from the C2 substituent often directs to C5. Electron-withdrawing groups can allow C6 borylation. | rsc.org |

| 3-Substituted Pyridines | C5 (meta) | Steric and electronic effects direct away from the substituent. | snnu.edu.cn |

| 2,6-Disubstituted Pyridines | C4 (para) | Steric blocking at both ortho positions forces para-borylation. | digitellinc.com |

| 2,3-bis-Trifluoromethylpyridine | C5 (meta) | Steric bulk of the CF₃ group at C3 directs borylation to the 5-position. | acs.org |

Advances and Challenges in C-F Bond Borylation for Pyridyl Systems

The introduction of fluorine atoms into pharmaceutical compounds is a common strategy to enhance metabolic stability and binding affinity. Consequently, the C-H borylation of fluoro- and trifluoromethyl-substituted pyridines is of significant interest. acs.orgnih.gov Iridium-catalyzed methods have been successfully applied to various CF₃-substituted pyridines, with sterically governed regioselectivity providing access to a range of pyridylboronic esters. digitellinc.comacs.org These reactions are often carried out without a solvent and are compatible with various functional groups. acs.org

However, significant challenges remain. The borylation of C-F bonds is more difficult than C-H bonds. While not the primary focus of most studies, the direct conversion of a C-F bond to a C-B bond in pyridyl systems is an area of growing research. Conventional iridium catalysts are often not suitable for this transformation due to the strength of the C-F bond and different electronic requirements. youtube.com This represents a frontier in catalytic methods, where the development of new catalyst systems capable of activating strong C-F bonds is required. A key challenge is catalyst deactivation that can occur due to the activated nature of the C-X bond in halopyridines. acs.org

Considerations for Introducing the Ethylcarbamoyl Moiety into Pyridylboronic Acid Scaffolds

The synthesis of the specific target, this compound, requires a strategy that successfully combines the installation of the boronic acid group at the C3 position with the presence of an ethylamide group at the C6 position. Given the synthetic methods available, a post-borylation functionalization approach is a highly logical and robust strategy.

Integration of Amide Linkages via Post-Borylation Functionalization

This synthetic route involves creating the pyridylboronic acid scaffold first, followed by the formation of the amide bond. This sequence is often preferable because the conditions required for borylation (e.g., strong bases, palladium or iridium catalysts) may not be compatible with an unprotected amide functionality. Conversely, the conditions for amide bond formation are typically well-controlled and compatible with the relatively stable boronic acid or ester group.

A plausible synthetic pathway would be:

Starting Material Selection : A suitable precursor would be a pyridine molecule functionalized at the 3- and 6-positions, such as 6-chloro-3-pyridinecarboxylic acid or its corresponding ester (e.g., methyl 6-chloronicotinate).

Palladium-Catalyzed Borylation : The chloro-substituent at the 6-position is a handle for Miyaura borylation. However, to obtain the desired 3-borylated product, one would start with a 3-halopyridine derivative. Therefore, a more strategic starting material is 6-substituted-3-bromopyridine, for example, 6-((ethoxycarbonyl)amino)pyridin-3-ylboronic acid pinacol ester could be envisioned from a borylation of the corresponding 3-bromo precursor. For the title compound, one would start with a precursor like 6-chloro-nicotinic acid. This could first be converted to the N-ethylamide, resulting in 6-chloro-N-ethylnicotinamide.

Borylation of the Halopyridine Amide : The resulting 6-chloro-N-ethylnicotinamide would then undergo a palladium-catalyzed borylation at the C3 position (by first converting the amide to a different halide if necessary, or more likely, starting with a 3-bromo-6-carboxypyridine derivative). A more direct route is the borylation of 5-bromo-N-ethylpicolinamide.

Amide Formation (Post-Borylation) : Alternatively, one could start with 5-bromopyridine-2-carboxylic acid. The carboxylic acid would be converted to the N-ethylamide. The resulting 5-bromo-N-ethylpicolinamide would then be subjected to Miyaura borylation to install the boronic acid group at the 5-position (which corresponds to the 3-position of the final product name's root). The direct amidation of carboxylic acids can be achieved using various modern coupling reagents or through borane-catalyzed methods, which efficiently form the amide bond by activating the carboxylic acid. mdpi.com

This post-borylation functionalization strategy leverages well-established and high-yielding reactions, providing a reliable and modular route to this compound and its analogs.

Pre-functionalization Strategies for Complex Pyridine Precursors

The synthesis of highly substituted pyridylboronic acids, such as this compound, often necessitates strategic approaches that introduce the boronic acid moiety onto an already functionalized pyridine core. This "pre-functionalization" pathway is critical when the desired substituents might not be compatible with the conditions required for pyridine ring formation or direct C-H borylation. By starting with a pyridine precursor that already contains the requisite functional groups, chemists can use regioselective methods to install the boron functionality. The most prevalent and reliable of these strategies involve the transformation of a halo-pyridine, which acts as a synthetic handle for borylation.

Halogen-Metal Exchange followed by Borylation

The halogen-metal exchange is a cornerstone method for preparing pyridylboronic acids from complex precursors. wikipedia.org This reaction is a fast, kinetically controlled process typically performed at very low temperatures to prevent side reactions. wikipedia.orgorgsyn.org The general procedure involves the reaction of a bromopyridine or iodopyridine derivative with a strong organolithium base, most commonly n-butyllithium (n-BuLi). This step generates a highly reactive lithiated pyridine intermediate. wikipedia.org This intermediate is not isolated but is immediately "quenched" in situ with an electrophilic boron source, such as triisopropyl borate or trimethyl borate. Subsequent acidic or aqueous workup hydrolyzes the resulting borate ester to yield the final pyridylboronic acid. The exchange rate follows the general trend of I > Br > Cl, making bromopyridines a common and cost-effective choice. wikipedia.org

For the synthesis of the title compound, this compound, this strategy would logically commence from 5-bromo-N-ethylpicolinamide. This precursor already contains the necessary ethyl-amide functional group at the C6 position. The bromine atom at the C3 position serves as the specific site for the halogen-metal exchange and subsequent borylation.

The reaction proceeds as follows:

5-bromo-N-ethylpicolinamide is dissolved in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature (e.g., -78 °C).

n-Butyllithium is added dropwise, leading to a rapid exchange of the bromine atom for a lithium atom, forming 6-(ethylcarbamoyl)pyridin-3-yllithium.

Triisopropyl borate is added to the reaction mixture, which is attacked by the nucleophilic lithiated pyridine.

The reaction is warmed to room temperature and quenched with an aqueous acid solution to hydrolyze the borate ester, yielding this compound.

This method has been successfully applied to a variety of functionalized pyridines, demonstrating its utility and tolerance for different substituent groups as detailed in the table below.

| Pyridine Precursor | Key Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-methoxypyridine | 1) n-BuLi 2) B(OiPr)3 3) H2O | Ether, -78 °C to 20 °C | 2-Methoxy-5-pyridylboronic acid | Not specified | nih.gov |

| 3-Bromopyridine | 1) n-BuLi 2) B(OiPr)3 3) HCl | Toluene/THF, -40 °C | 3-Pyridylboronic acid | 90-95 | orgsyn.org |

| 2-Bromopyridine | 1) n-BuLi 2) B(OiPr)3 3) H2O | Ether, -78 °C to 20 °C | 2-Pyridylboronic acid | Not specified | nih.gov |

| 5-Bromo-2-chloropyridine | 1) n-BuLi 2) B(OiPr)3 3) H2O | Ether, -78 °C to 20 °C | 2-Chloro-5-pyridylboronic acid | Not specified | nih.gov |

Palladium-Catalyzed Cross-Coupling Borylation

An alternative and increasingly popular pre-functionalization strategy is the Palladium-catalyzed Miyaura borylation. This method couples a halopyridine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction is catalyzed by a palladium complex, such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and requires a base, typically potassium acetate (KOAc), in an appropriate solvent like dioxane or dimethyl sulfoxide (B87167) (DMSO).

This approach offers several advantages, including milder reaction conditions compared to the cryogenic temperatures required for halogen-lithium exchange and often exhibits broad functional group tolerance. The reaction produces a pyridylboronic acid pinacol ester, which is a stable, easily handled solid that can be used directly in subsequent reactions (e.g., Suzuki couplings) or hydrolyzed to the corresponding boronic acid if desired.

For a precursor like 5-bromo-N-ethylpicolinamide, the Miyaura borylation would involve reacting it with B₂pin₂ in the presence of a suitable palladium catalyst and base to form this compound pinacol ester. The versatility of this reaction is highlighted by its successful application to various substituted halopyridines.

| Pyridine Precursor | Boron Source | Catalyst / Ligand | Base / Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-6-cyanopyridine | B₂pin₂ | PdCl₂(dppf) | KOAc / DMSO | 64 | sigmaaldrich.com |

| 3-Bromopyridine | B₂pin₂ | PdCl₂(dppf) | KOAc / DMF | 99 | sigmaaldrich.com |

| 3-Bromo-5-(ethoxycarbonyl)pyridine | B₂pin₂ | Pd₂(dba)₃ / PCy₃ | KOAc / DMF | 30 | sigmaaldrich.com |

| 4-Bromo-2-(dimethylamino)pyridine | B₂pin₂ | Pd₂(dba)₃ / PCy₃ | KOAc / Dioxane | 74 | sigmaaldrich.com |

| 4-Iodo-2-methoxypyridine | B₂pin₂ | PdCl₂(dppf) | KOAc / Dioxane | 77 | sigmaaldrich.com |

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound's Reactivity

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available research specifically detailing the reactivity and transformational scope of this compound in common carbon-carbon and carbon-heteroatom bond-forming reactions. While the requested outline provides a robust framework for discussing the chemical behavior of a well-documented boronic acid, there is insufficient specific data for this compound to populate the outlined sections with the required scientific accuracy and detail.

The intended article was to focus on the following reactions:

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Copper-Mediated Chan-Lam Coupling and Related Oxidative Processes

Other Cross-Coupling Methodologies: Liebeskind-Srogl and Beyond

Multicomponent Reactions (MCRs) Incorporating Boronic Acid Reagents (e.g., Petasis Reaction)

Despite extensive searches, no specific studies, data tables, or detailed research findings involving this compound in these transformations could be located. General principles of these reactions with other pyridylboronic acids are well-established in the chemical literature. For instance, the Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures, and the reactivity of pyridylboronic acids can be influenced by the electronic nature and position of substituents on the pyridine ring. Similarly, the Chan-Lam coupling is a valuable method for N- and O-arylation. However, without specific experimental results for this compound, any discussion of its substrate scope, functional group tolerance, or selectivity would be purely speculative and not based on scientific evidence.

Due to the strict requirement to focus solely on this compound and to provide detailed, accurate research findings, it is not possible to generate the requested article. The creation of such a document would necessitate the fabrication of data, which would be misleading and scientifically unsound.

Should research on the reactivity of this compound be published in the future, a detailed article following the proposed outline would be a valuable contribution to the scientific community.

Reactivity and Transformational Scope of 6 Ethylcarbamoyl Pyridin 3 Ylboronic Acid

Carbon-Heteroatom Bond Forming Reactions

The carbon-boron bond in arylboronic acids is a valuable precursor for the formation of new bonds between the aromatic carbon and various heteroatoms. This transformation is central to the synthesis of a wide array of functionalized molecules.

The direct conversion of an aryl C-B bond to a C-N bond, known as ipso amination, is a highly desirable transformation for the synthesis of arylamines. Historically challenging, recent advancements have led to the development of metal-free methods for the primary amination of arylboronic acids. nih.govnih.gov These reactions are often operationally simple, proceed under mild conditions, and can provide access to a diverse range of primary anilines. nih.gov

However, the substrate scope of these reactions can have limitations. For instance, certain methodologies are not compatible with N-acyl substituted boronic acids or substrates containing unprotected nitrogen atoms, such as those in pyridine (B92270) or indole rings. nih.gov Given that 6-(Ethylcarbamoyl)pyridin-3-ylboronic acid contains both an N-acyl group (the ethylcarbamoyl moiety) and a pyridine nitrogen, its success in such metal-free primary amination reactions may be challenging under specific reported conditions.

Alternative strategies for the amination of boronic acid derivatives include the Chan-Lam amination, which involves a copper-catalyzed oxidative coupling of the boronic acid with a nitrogen-based nucleophile. chemrxiv.org This method has been more extensively developed for arylboronic acids and could present a viable pathway for the amination of this compound.

Table 1: Selected Methods for Amination of Arylboronic Acids

| Method | Catalyst/Reagent | Key Features | Potential Applicability to Target Compound |

|---|---|---|---|

| Metal-Free Primary Amination | DPH (O-(2,4-dinitrophenyl)hydroxylamine) | First general metal-free synthesis of primary arylamines from arylboronic acids. nih.gov | Potentially limited by the presence of the pyridine ring and N-acyl group. nih.gov |

| P(III)/P(V)=O Catalysis | Phosphetane-based catalyst / 2-nitropropane | Chemoselective primary amination via interception of transient HNO. nih.gov | Compatibility with the ethylcarbamoyl and pyridine functionalities would require specific investigation. |

| Chan-Lam Amination | Copper salts (e.g., Cu(OAc)₂) | Oxidative coupling with various nitrogen nucleophiles (amines, amides, etc.). chemrxiv.org | Generally a robust method for arylboronic acids; likely a suitable pathway. |

The ipso-hydroxylation of arylboronic acids to phenols is a fundamental transformation. This process typically involves an oxidative cleavage of the C–B bond. A variety of catalytic systems have been developed to facilitate this reaction under mild and efficient conditions, often utilizing environmentally benign oxidants like molecular oxygen or hydrogen peroxide. researchgate.net

Recent methods include the use of heterogeneous catalysts, such as a copper salt supported on polydopamine-coated magnetite (Fe₃O₄@PDA), which enables the aerobic oxidative hydroxylation of arylboronic acids in aqueous media at room temperature. researchgate.net Other approaches employ visible-light photocatalysis, where a key intermediate like H₂O₂ is generated in situ to promote the hydroxylation. researchgate.net The inherent stability of boronic acid derivatives makes their conversion to hydroxylated compounds an attractive synthetic strategy. researchgate.net For this compound, these methods would be expected to yield 6-(ethylcarbamoyl)pyridin-3-ol, a valuable intermediate in medicinal chemistry.

Table 2: Catalytic Systems for Ipso-Hydroxylation of Arylboronic Acids

| Catalyst System | Oxidant | Conditions | Ref. |

|---|---|---|---|

| Fe₃O₄@PDA-Cu | O₂ (air) | Aqueous, Room Temperature | researchgate.net |

| Anthraquinone-polymer | O₂ (air) | Visible Light, 2-propanol | researchgate.net |

| C₇₀ Fullerene | O₂ (air) | Visible Light, Acetonitrile | researchgate.net |

| Graphene Oxide (GO) | H₂O₂ | Water, 80 °C | researchgate.net |

The mechanism of these oxidations often involves the formation of a boronate intermediate, which then undergoes rearrangement and subsequent hydrolysis to afford the phenol product.

Lewis Acidity and Complexation Chemistry of Pyridylboronic Acids

Boronic acids are classic examples of Lewis acids, readily accepting a pair of electrons due to the electron-deficient, trigonal planar boron atom. wou.eduwikipedia.org This Lewis acidity is fundamental to their reactivity and their ability to form complexes with Lewis bases.

In aqueous solution, boronic acids exist in equilibrium between the neutral, trigonal form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). nih.govru.nlnih.gov The position of this equilibrium, and thus the effective Lewis acidity, is influenced by the pH of the solution and the electronic nature of the substituents on the aryl ring. nih.gov For pyridylboronic acids, the pyridine nitrogen introduces an additional site for protonation, leading to complex acid-base equilibria. Studies on 3-pyridylboronic acid have shown that the boron center exhibits strong acidity, with a pKa value around 4.4. elsevierpure.com

The electron-deficient boron atom in this compound readily interacts with Lewis bases, which are species that can donate an electron pair. wou.edu This includes common oxygen-containing bases like water and alcohols, and nitrogen-containing bases like amines.

This interaction leads to the formation of a coordinate covalent bond, resulting in a tetracoordinate boron species known as a boronate complex or an "ate" complex. wou.edu The formation of such complexes is often reversible. For instance, phenylboronic acid is known to react with amines like pyridine to form stable adducts. researchgate.net The interaction with diols or amino alcohols to form cyclic boronate esters is a particularly important aspect of their chemistry. nih.gov The stability of these complexes is crucial for applications in molecular recognition, where boronic acids are used to bind to saccharides and other polyol-containing biomolecules. wikipedia.org

In the case of this compound, both the pyridine nitrogen and the oxygen and nitrogen atoms of the ethylcarbamoyl group are potential intramolecular Lewis basic sites, although intermolecular complexation with solvent or other reagents is generally more significant.

Boronic acids can undergo dehydration reactions to form anhydrides. The most common form is the cyclic trimer, known as a boroxine. wikipedia.org Phenylboronic acid, for example, readily forms triphenylboroxine upon dehydration. This process is reversible, and boroxines can serve as a storage form of the boronic acid, regenerating the monomeric acid in the presence of water. Boroxines themselves are reactive species and can participate in coupling reactions.

Furthermore, boronic acids react with alcohols, and particularly 1,2- or 1,3-diols, to form boronic esters (or boronate esters). wikipedia.orgscielo.org.mx The formation of five- or six-membered cyclic boronate esters is especially favorable.

Table 3: Common Diols for Boronate Ester Formation

| Diol Reagent | Resulting Ester Type | Key Features |

|---|---|---|

| Ethylene Glycol | Dioxaborolane (5-membered ring) | Simple, common protecting group. |

| Pinacol (B44631) | Pinacol boronate ester | Highly stable, crystalline, widely used in synthesis (e.g., Miyaura borylation). |

| 1,3-Propanediol | Dioxaborinane (6-membered ring) | Forms a stable six-membered ring. scielo.org.mx |

| Catechol | Catechol boronate ester | Aromatically stabilized, used in specific applications. |

These boronate esters are often more stable, easier to purify, and less prone to dehydration into boroxines than the free boronic acids. Critically, they function as activated forms of the boronic acid in many synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction. The conversion to a boronate ester can modulate the reactivity and improve the efficiency of subsequent transformations.

Advanced Catalytic Applications Involving 6 Ethylcarbamoyl Pyridin 3 Ylboronic Acid Analogues

Boronic Acid Catalysis (BAC) in Organic Transformations

Boronic Acid Catalysis (BAC) has emerged as a powerful strategy for the mild and selective activation of hydroxyl-containing functional groups, including carboxylic acids and alcohols. audreyli.comacs.org This approach circumvents the need for stoichiometric activating agents, thus improving atom economy. acs.orgresearchgate.net

Boronic acids, particularly electron-deficient arylboronic acids, serve as effective catalysts for the direct dehydrative condensation of carboxylic acids and amines to form amides. audreyli.comnih.gov This transformation is fundamental in both academic and industrial chemistry, especially for pharmaceutical synthesis. The catalytic cycle generally involves the formation of a mixed anhydride (B1165640) or an acyloxyboron intermediate. nih.govnih.gov

The mechanism hinges on the electrophilic activation of the carboxylic acid by the boronic acid catalyst. audreyli.com For instance, catalysts like 3,4,5-trifluorophenylboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid have demonstrated efficacy under azeotropic reflux conditions. nih.gov More recently, cooperative catalytic systems have been developed. The combination of an arylboronic acid with a nucleophilic co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), has been shown to be significantly more effective than using the boronic acid alone, especially for challenging substrates like sterically hindered or conjugated carboxylic acids. nih.gov The proposed mechanism for this cooperative catalysis involves the formation of a mixed anhydride, which is then activated by the nucleophilic co-catalyst to generate a highly reactive acyl-pyridinium species. nih.gov

Table 1: Examples of Boronic Acid Catalysts in Amide Bond Formation This table is interactive. Click on the headers to sort the data.

| Catalyst | Co-catalyst | Substrate Scope | Key Feature | Reference |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)phenylboronic acid | None | General carboxylic acids | Electron-deficient, promotes dehydrative condensation | nih.gov |

| 2-Iodophenylboronic acid | None | General carboxylic acids | ortho-Substituent assists catalysis | nih.gov |

| Arylboronic acid | DMAPO | Sterically hindered and conjugated acids | Cooperative catalysis enhances reactivity | nih.gov |

Boronic acid catalysis provides a versatile method for the direct activation and functionalization of alcohols, bypassing the need for their conversion into halides or sulfonates. audreyli.comresearchgate.net This activation can proceed through two main pathways depending on the catalyst and substrate. nih.gov Highly electron-deficient arylboronic acids can activate alcohols by polarizing the C–O bond, facilitating the formation of carbocation intermediates that can be trapped by various nucleophiles in reactions like Friedel-Crafts alkylations. audreyli.comresearchgate.net

For example, ferrocenium (B1229745) boronic acid salts have proven to be exceptionally effective catalysts for activating even electron-poor benzylic alcohols in Friedel-Crafts reactions. acs.orgnih.gov These catalysts exhibit broad functional group tolerance compared to harsher Lewis and Brønsted acids. nih.gov Alternatively, the interaction of boronic acids with diols can form tetrahedral boronate adducts, which enhances the nucleophilicity of the hydroxyl groups. audreyli.com This mode of activation is crucial for reactions such as the monophosphorylation of vicinal diols. nih.gov

Table 2: Modes of Alcohol Activation by Boronic Acid Catalysis This table is interactive. Click on the headers to sort the data.

| Activation Mode | Catalyst Type | Mechanism | Typical Reaction | Reference |

|---|---|---|---|---|

| Electrophilic Activation | Electron-deficient arylboronic acids | Polarization of C-O bond, SN1-type intermediate | Friedel-Crafts Alkylation | researchgate.netnih.gov |

| Nucleophilic Activation | General boronic acids | Formation of anionic tetrahedral adducts | Monophosphorylation of diols | audreyli.comnih.gov |

Boron-mediated aldol (B89426) reactions are a cornerstone of stereoselective synthesis. The geometry of the boron enolate intermediate dictates the stereochemical outcome of the reaction. The use of bulky boron reagents, such as dicyclohexylboron chloride, in conjunction with a weak base like triethylamine (B128534), allows for the "soft" and diastereoselective formation of E-enolates from ketones. researchgate.net The resulting boron enolate is both a nucleophile and a Lewis acid, capable of coordinating with and activating an aldehyde electrophile. This leads to a highly organized, intramolecular, six-membered ring transition state (Zimmerman-Traxler model), ensuring high levels of stereocontrol. researchgate.net

Recent advancements include the generation of boron enolates through novel catalytic methods. For example, gold catalysts can promote the addition of boronic acids to alkynes, generating boron enolates in situ that readily participate in aldol reactions. acs.org Furthermore, tetrahedral boronate salts have been employed as mild, non-nucleophilic base catalysts in aldol reactions, effectively forming a boron-enolate with the ketone while minimizing undesired dehydration side reactions. osti.govacs.org

Boronic acid catalysis extends to cycloaddition and conjugate addition reactions, primarily through the electrophilic activation of unsaturated carboxylic acids. audreyli.com The formation of a covalent adduct between the boronic acid and the carboxylic acid lowers the LUMO of the unsaturated system, facilitating reactions like azido-alkyne cycloadditions. Certain ortho-substituted arylboronic acids have been found to catalyze the Huisgen [3+2] cycloaddition between azides and terminal alkynes bearing a carboxylic acid group, obviating the need for a copper catalyst which can sometimes lead to boronic acid degradation.

In the realm of conjugate additions, boronic acids themselves can act as nucleophiles. The enantioselective conjugate addition of aryl- and alkenylboronic acids to α,β-unsaturated compounds is a significant C-C bond-forming reaction. This transformation can be catalyzed by chiral diols, such as derivatives of BINOL, which form a chiral boronate ester with the boronic acid, thereby inducing enantioselectivity in the addition to substrates like α,β-unsaturated 2-acyl imidazoles or ketoesters. Transition metals like rhodium, paired with chiral ligands, also effectively catalyze the asymmetric conjugate addition of boronic acids to electrophiles such as nitroalkenes.

Role of Pyridylboronic Acids in Transition Metal Catalysis (Beyond Coupling Partners)

While pyridylboronic acids are staples in Suzuki-Miyaura cross-coupling reactions, their structural attributes position them for more intricate roles in catalysis, particularly as ligands that can modulate the activity and selectivity of a metal center. audreyli.comresearchgate.net

The design of bifunctional catalysts, where a transition metal center and a Lewis acidic site cooperate, is a burgeoning area of research. Pyridylboronic acid derivatives, such as 6-(ethylcarbamoyl)pyridin-3-ylboronic acid, are excellent candidates for creating such "Lewis acid-Transition Metal" (LA-TM) bifunctional ligands.

In this design, the pyridine (B92270) nitrogen atom can coordinate to a transition metal (e.g., Palladium, Rhodium, Ruthenium), anchoring the ligand to the catalytic center. Simultaneously, the boronic acid moiety, a known Lewis acid, is positioned in the secondary coordination sphere. This Lewis acidic site can participate in the catalytic cycle in several ways that go beyond the ligand merely being a spectator:

Substrate Activation: The boronic acid can act as a binding and activation site for a substrate, for instance by coordinating to a carbonyl oxygen. This brings the substrate into close proximity to the metal center for subsequent transformation.

Transition State Stabilization: The Lewis acidic boron can stabilize electron-rich transition states through non-covalent interactions.

Metal-Ligand Bifunctional Catalysis: In reactions like hydrogenation or dehydrogenation, the boronic acid could potentially be involved in heterolytic bond cleavage, working in concert with the metal center. This concept is central to metal-ligand bifunctional catalysis, where the ligand is not chemically inert but plays an active role in bond-making and bond-breaking steps. researchgate.net

This bifunctional approach, incorporating a Lewis acidic boronic acid directly into the ligand framework, represents a sophisticated strategy for developing novel and highly efficient transition metal catalysts.

Cooperative Catalysis Involving Boron Centers

In the realm of advanced catalytic applications, analogues of this compound are emerging as subjects of significant interest due to their potential for cooperative catalysis. This form of catalysis involves the synergistic action of multiple functional groups within a single molecule to facilitate a chemical transformation. In the case of these pyridylboronic acid derivatives, the Lewis acidic boron center and the Lewis basic nitrogen atom of the pyridine ring can act in concert to activate substrates and promote reactions. This bifunctional nature allows for unique catalytic pathways that are often more efficient and selective than those employing monofunctional catalysts.

A prime example of this cooperative mechanism is the conversion of carbon dioxide (CO₂) and epoxides into cyclic carbonates. Research has demonstrated that organocatalysts containing both a boron atom as a Lewis acidic site and a pyridine nitrogen as a Lewis basic site can be highly effective for this transformation. rsc.org In one such system, an N-heterocyclic carbene (NHC)-diboron adduct, in conjunction with a nucleophile like tetrabutylammonium (B224687) iodide (TBAI), efficiently catalyzes the coupling of CO₂ and epoxides. rsc.org The proposed mechanism, supported by in-situ infrared spectroscopy and high-resolution mass spectrometry, suggests a dual activation process. rsc.org The Lewis acidic boron center coordinates to the oxygen atom of the epoxide, facilitating its ring-opening. Simultaneously, the Lewis basic pyridine nitrogen activates the CO₂ molecule, making it more susceptible to nucleophilic attack. rsc.org This cooperative activation leads to high yields of cyclic carbonates under relatively mild conditions.

The general principle of boronic acid catalysis often involves the activation of hydroxyl groups. rsc.org The ability of boronic acids to form reversible covalent bonds with these groups can be harnessed for both electrophilic and nucleophilic activation in various organic reactions. rsc.org When a second functional group, such as the pyridine nitrogen in this compound analogues, is present in a suitable position, it can participate in the catalytic cycle, leading to enhanced reactivity and selectivity. For instance, the intramolecular cooperation between a Lewis acidic boronic acid and a Brønsted basic amine has been shown to effectively catalyze the condensation of dicarboxylic acids to their corresponding anhydrides. nih.gov

The strategic placement of the ethylcarbamoyl group on the pyridine ring, as seen in this compound, can further influence the electronic properties and steric environment of the catalytic centers. This can fine-tune the catalyst's activity and selectivity for specific applications. While direct and extensive research on the catalytic applications of this compound itself is still developing, the established principles of cooperative catalysis in analogous systems provide a strong foundation for its potential utility in a variety of organic transformations.

Detailed Research Findings: Boron-Pyridine Nitrogen Cooperative Catalysis

A study on a multifunctional organocatalyst containing both a boron center and a pyridine nitrogen atom highlighted its efficacy in the synthesis of cyclic carbonates from CO₂ and epoxides. rsc.org The catalyst system, an NHC-diboron adduct, demonstrated significant activity when combined with a cocatalyst.

Table 1: Catalytic Performance in the Coupling of CO₂ and Propylene Oxide

| Catalyst/Cocatalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| NHC-diboron adduct / TBAI | 50 | 1 | 12 | 95 |

| NHC-diboron adduct | 50 | 1 | 12 | <5 |

| TBAI | 50 | 1 | 12 | 10 |

Data sourced from a study on boron-pyridine nitrogen cooperative catalysis. rsc.org

The data clearly indicates the necessity of both the boron-containing catalyst and the cocatalyst for achieving a high yield, underscoring the cooperative nature of the catalytic system. The NHC-diboron adduct alone resulted in a negligible yield, as did the TBAI cocatalyst on its own. rsc.org This synergistic effect is a hallmark of cooperative catalysis, where each component plays a crucial and distinct role in the reaction mechanism.

Supramolecular Assemblies and Material Science Applications Utilizing Pyridylboronic Acid Building Blocks

Dynamic Covalent Chemistry (DCC) via Reversible Boronate Formation

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible reactions to generate complex molecules and materials under thermodynamic control. nih.govnih.gov The formation of boronate esters from boronic acids and diols is a cornerstone of DCC due to its reversible nature, which allows for "error-checking" and self-correction during the assembly process. researchgate.net Pyridylboronic acids are particularly effective in this context, as the pyridine (B92270) ring can influence the reactivity and stability of the resulting assemblies.

Self-Assembly of Discrete Supramolecular Architectures: Macrocycles and Cages

The reversible formation of boronate esters is widely exploited to construct discrete, shape-persistent supramolecular structures like macrocycles and cages. nih.govresearchgate.net These nanometer-sized architectures are formed through the condensation of boronic acids with polyol compounds. rsc.org While direct studies on 6-(Ethylcarbamoyl)pyridin-3-ylboronic acid for these applications are not extensively documented, the principles are well-established with analogous structures. For instance, the reaction of 2-formyl-aryl-boronic acids with 1,2-amino alcohols leads to the quantitative self-assembly of tetracyclic macrocycles. rsc.org Similarly, the combination of boronic ester condensation with other dynamic reactions, such as imine formation, has been used to create intricate cages from simple building blocks. researchgate.net The precise geometry of the building blocks and the reaction conditions are critical in directing the assembly towards a specific, thermodynamically stable product. nih.gov The synthesis of such complex structures in a single step highlights the efficiency of dynamic covalent chemistry. nih.gov

The following table summarizes examples of multicomponent assembly strategies used to form macrocycles and cages, which are applicable to pyridylboronic acid derivatives.

| Precursors | Dynamic Reaction(s) | Resulting Architecture | Reference |

| 2-formyl-aryl-boronic acids and 1,2-amino alcohols | Imine formation and boronate ester formation | Tetracyclic macrocycles | rsc.org |

| Hexahydroxy tribenzotriquinacenes and diboronic acids | Boronate ester formation | Trigonal bipyramidal, tetrahedral, and cubic cages | researchgate.net |

| Polyaldehydes and polyamines | Imine formation | Polyimine macrocycles | researchgate.net |

Construction of Polymeric Networks and 2D/3D Self-Assembled Structures

Beyond discrete cages, pyridylboronic acids are instrumental in forming extended polymeric networks and ordered two- or three-dimensional structures. researchgate.net The ability of the boronic acid group to form reversible covalent bonds with diols, combined with the directional interactions of the pyridine ring, facilitates the creation of highly organized materials. rsc.org Polymerization-induced self-assembly (PISA) is a powerful technique for synthesizing block copolymer nano-objects, and boronic acid-containing polymers have been successfully used in this method. researchgate.netnih.gov For example, core-shell spherical nanomaterials with a boronic acid-rich shell have been prepared in one pot using PISA. researchgate.net

These polymeric materials can exhibit properties such as permanent porosity and high specific surface areas, making them suitable for applications in gas adsorption and separation. nih.gov The self-assembly process can be guided by various interactions, including the coordination of the pyridine nitrogen to metal centers or through hydrogen bonding, leading to diverse network topologies such as 2D layers and 3D interpenetrated frameworks. researchgate.net

Boronic Acids in Molecular Recognition (Non-Biological Contexts)

The boronic acid functional group is a versatile tool for molecular recognition, primarily due to its ability to form reversible covalent bonds with 1,2- and 1,3-diols. nih.govnih.gov This interaction is the basis for the design of synthetic receptors for a wide variety of molecules. While much research has focused on biological targets, the principles of boronic acid-based recognition are broadly applicable to non-biological systems as well. The pyridine moiety in compounds like this compound adds another layer of functionality, enabling recognition through hydrogen bonding and influencing the electronic properties of the boronic acid.

Hydrogen-Bond Mediated Assemblies

Hydrogen bonding is a critical force in directing the self-assembly of molecules. mdpi.com The boronic acid group itself is an excellent hydrogen bond donor and can form stable dimeric structures through a double hydrogen bond interaction. researchgate.net In the case of pyridylboronic acids, the pyridine nitrogen acts as a hydrogen bond acceptor, allowing for the formation of extended networks. nih.gov Computational studies on protonated pyridylboronic acid dimers have shown that even when carrying a positive charge, these dimers can form stable structures in the solid state and in polar solvents, with the repulsive forces being overcome by favorable desolvation and exchange terms. researchgate.netrsc.org These hydrogen-bonding interactions are crucial in the pre-organization of building blocks for the formation of more complex supramolecular assemblies. mdpi.com

| Interacting Groups | Type of Hydrogen Bonding | Resulting Assembly | Reference |

| Boronic acid - Boronic acid | Homodimer (O-H···O) | Dimeric pair | researchgate.net |

| 4-Pyridyl - Benzoic acid | Heterodimer (N···H-O) | Co-crystal | nih.gov |

| Boronic acid - Primary amides | Heterodimer | Encapsulated complex | nih.gov |

Recognition of Specific Chemical Moieties

The primary mechanism for molecular recognition by boronic acids is the formation of cyclic boronate esters with diols. nih.govrsc.org This interaction has been extensively used to create sensors for saccharides. In a non-biological context, this can be applied to the detection and separation of polyol-containing molecules. The binding affinity and selectivity can be fine-tuned by altering the substituents on the aromatic ring of the boronic acid. For example, heterocyclic boronic acids have demonstrated high affinity and selectivity for specific sugars like sialic acids, particularly in acidic environments. researchgate.net Research on (6-propylcarbamoyl)pyridine-3-boronic acid, a close analog of the title compound, has shown pH-dependent binding to various sugars. researchgate.net This pH sensitivity, stemming from the pyridine ring, allows for tunable recognition properties.

The following table presents binding constants for various boronic acids with different sugars, illustrating the impact of the heterocyclic ring on binding affinity.

| Boronic Acid Derivative | Sugar Analyte | Binding Constant (K, M⁻¹) at pH 6.0 | Reference |

| 3-Pyridylboronic acid | Fructose | ~100 | researchgate.net |

| 5-Pyrimidine boronic acid | Fructose | ~150 | researchgate.net |

| 5-Boronopicolinic acid | Sialic Acid | ~300 | researchgate.net |

| (6-Propylcarbamoyl)pyridine-3-boronic acid | Sialic Acid | ~450 | researchgate.net |

Development of Functional Materials from Boron-Containing Scaffolds

The unique properties of boron-containing compounds, particularly phenylboronic acids and their heterocyclic analogs, have led to their use in the development of a wide range of functional materials. nih.govnih.gov These materials leverage the specific recognition capabilities and dynamic covalent chemistry of the boronic acid moiety to create systems with applications in sensing, separations, and smart materials. rsc.orgresearchgate.net

For instance, boronic acid-functionalized polymers have been synthesized for use as sensors. researchgate.net These materials can be designed to exhibit a fluorescent response upon binding to a target analyte, such as fructose. researchgate.net The incorporation of boronic acids into polymeric nanoparticles through techniques like PISA allows for the creation of materials for targeted delivery and imaging. nih.gov Phenylboronic acid-functionalized materials have been developed that can target specific glycans on cell surfaces, which is a testament to their potential in creating highly specific functional systems. nih.govresearchgate.net The versatility of boronic acid chemistry allows for their integration into various platforms, including magnetic nanoparticles and amphiphilic copolymers, to generate advanced materials with tailored properties. nih.gov

Boronic-Containing Metal-Organic Frameworks (MOFs) and Porous Materials

The synthesis of novel porous materials, particularly Metal-Organic Frameworks (MOFs), has been a major focus of materials chemistry due to their exceptionally high surface areas and tunable pore environments. Pyridylboronic acids are attractive building blocks for MOFs, as the pyridine nitrogen can coordinate to metal centers, while the boronic acid group can either participate in secondary building unit (SBU) formation or be available for post-synthetic modification.

While the direct incorporation of this compound into MOFs is an area of ongoing research, studies on analogous systems provide significant insights. For instance, the use of dual-ligand strategies, incorporating both a primary linker and a functionalized boronic acid, has proven effective in creating boronic acid-decorated MOFs. researchgate.netacs.org In one such approach, a zirconium-based MOF was synthesized using terephthalic acid and 1,4-phenylenebisboronic acid as dual organic ligands, resulting in a material with abundant boronic acid sites within the pores. researchgate.netacs.org This methodology could be readily adapted for this compound, leading to MOFs with pores decorated with both boronic acid and ethylcarbamoyl groups. The presence of the amide functionality within the pores is known to influence the framework's properties significantly.

The crystal structure of MOFs constructed from functionalized pyridylboronic acids can exhibit remarkable diversity. For example, solvothermal reactions of Co(NO3)2·6H2O with an amine-functionalized pyridinecarboxylate ligand have been shown to yield different structural topologies depending on the inorganic acid additives used during synthesis. This highlights the subtle interplay of synthesis conditions and ligand functionality in directing the final architecture of the MOF.

Applications in Gas Separation and Storage

The functionalization of MOF pores is a key strategy for enhancing their performance in gas separation and storage applications, particularly for carbon dioxide capture. The introduction of amide groups into the pores of MOFs is a promising approach to increase CO2 uptake and selectivity. nanochemres.org The amide functionality can engage in dipole-quadrupole interactions and form hydrogen bonds with CO2 molecules, thereby increasing the affinity of the material for this important greenhouse gas. nanochemres.org

A number of amide-functionalized MOFs have demonstrated superior CO2 adsorption capacities compared to their non-functionalized counterparts. For example, the amide-functionalized MOF NJU-Bai3 exhibits a significantly higher binding affinity for CO2 (36.5 kJ mol⁻¹) at zero coverage compared to its prototype, UMCM-150 (20.3 kJ mol⁻¹). nanochemres.org Similarly, the MOF ESOGU-3, which features amide-functionalized pores, shows selective CO2 adsorption over methane (B114726) and nitrogen. nih.gov This enhanced selectivity is attributed to the Lewis acid-base interactions between the amide groups and the CO2 molecules. acs.org

The strategic incorporation of this compound as a linker in MOFs is anticipated to yield materials with excellent CO2 capture properties. The ethylcarbamoyl group would provide the necessary hydrogen bonding sites to enhance CO2 affinity. The performance of such materials can be benchmarked against other amide-functionalized MOFs, as detailed in the table below.

| MOF | Functional Group | CO2 Uptake (mmol g⁻¹ at 273 K, 100 kPa) | Reference |

|---|---|---|---|

| ESOGU-3 | Amide | 3.82 | nih.gov |

| UTSA-48 | Acylamide | Not specified | mdpi.com |

| NJU-Bai3 | Amide | Not specified | nanochemres.org |

Optoelectronic Materials Incorporating Boronic Acid Derivatives

Boronic acid derivatives are increasingly being explored for their potential in optoelectronic materials, including organic light-emitting diodes (OLEDs). The boron atom can influence the electronic properties of π-conjugated systems, leading to materials with desirable photophysical characteristics. Pyridine-containing compounds are also of great interest in this field due to their electron-transporting capabilities.

The synthesis of novel heteroarylpyridine derivatives through Suzuki cross-coupling reactions of functionalized pyridylboronic acids has been demonstrated as a versatile route to new optoelectronic materials. researchgate.netaudreyli.com For instance, pyrenylpyridine derivatives, synthesized via Suzuki coupling, have shown promise as sky-blue emitters in OLEDs. bohrium.comnih.govresearchgate.net The introduction of substituents on the pyridine ring can be used to tune the electronic and photophysical properties of the resulting materials.

While specific data on optoelectronic materials derived from this compound are not yet widely available, research on related systems provides a strong rationale for its potential. The ethylcarbamoyl group, being an electron-withdrawing group, can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO) of a π-conjugated system. This can influence the emission color and charge-transport properties of the material. For example, in a series of 2-pyridone derivatives designed as emitters for OLEDs, the introduction of different donor moieties coupled to the pyridone acceptor through a phenyl linker allowed for the tuning of emission from sky-blue to green-yellow. diva-portal.org

| Compound Class | Application | Key Performance Metric | Reference |

|---|---|---|---|

| Pyrenylpyridines | OLED Emitter | Sky-blue electroluminescence | bohrium.comnih.govresearchgate.net |

| 2-Pyridone Derivatives | OLED Emitter | Tunable emission (sky-blue to green-yellow) | diva-portal.org |

| Poly(3-thiophene boronic acid) | Semiconducting Polymer | Electronic band gap of 1.35 eV | researchgate.net |

Strategic Integration of this compound in Supramolecular and Material Design

The unique combination of a pyridyl ring, a boronic acid, and an ethylcarbamoyl group makes this compound a highly strategic building block for the design of functional supramolecular assemblies and materials. The boronic acid provides a reactive handle for covalent bond formation, either through esterification with diols or through metal-catalyzed cross-coupling reactions. The pyridine nitrogen offers a reliable coordination site for the construction of metal-containing architectures. Crucially, the ethylcarbamoyl group introduces a site for hydrogen bonding, which can be used to direct the formation of specific supramolecular structures and to imbue materials with enhanced functionalities.

In supramolecular chemistry, the formation of hydrogen-bonded networks is a powerful tool for controlling the assembly of molecules into well-defined architectures. The amide group of the ethylcarbamoyl moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling the formation of robust and predictable hydrogen-bonding motifs. This has been observed in the supramolecular assemblies of other pyridine-amide based ligands. acs.org

In materials science, the strategic placement of functional groups is paramount for tailoring material properties. As discussed, the ethylcarbamoyl group is expected to enhance the CO2 capture performance of MOFs. In the context of optoelectronics, this group can be used to fine-tune the electronic properties of conjugated materials, potentially leading to improved device performance. The ability to systematically modify the functionality of pyridylboronic acid building blocks opens up vast possibilities for the rational design of materials with targeted properties for a wide range of applications. acs.org

Mechanistic Elucidation and Computational Investigations of 6 Ethylcarbamoyl Pyridin 3 Ylboronic Acid Reactivity

Mechanistic Pathways of Boronic Acid Cross-Couplings

The Suzuki-Miyaura cross-coupling reaction is the most prominent application of organoboronic acids, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. nih.gov The catalytic cycle is generally understood to involve three primary steps: oxidative addition of a palladium(0) catalyst to the organic electrophile, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. youtube.com The transmetalation step is often rate-limiting and mechanistically complex, being heavily influenced by the reaction conditions. nih.gov

Transmetalation is the pivotal step where the organic moiety is transferred from the boron atom to the palladium catalyst. nih.gov For decades, two primary mechanistic pathways have been debated for the Suzuki-Miyaura reaction: the "boronate" pathway and the "oxo-palladium" pathway. nih.govprinceton.edu

The Boronate Pathway (Path A): In this mechanism, the boronic acid (R-B(OH)₂) first reacts with a base (e.g., OH⁻) to form a more nucleophilic, tetra-coordinate boronate species ([R-B(OH)₃]⁻). nih.govorganic-chemistry.org This activated boronate then undergoes transmetalation with the arylpalladium(II) halide complex ([Ar-Pd(II)-L₂-X]) generated from the oxidative addition step. youtube.com The increased electron density on the boron center in the boronate form enhances the nucleophilicity of the migrating organic group, facilitating its transfer to the electrophilic palladium center. princeton.eduorganic-chemistry.org

The Oxo-Palladium Pathway (Path B): This alternative pathway posits that the arylpalladium(II) halide complex first undergoes ligand exchange with the base, replacing the halide (X⁻) with a hydroxide (B78521) or alkoxide group (OH⁻ or OR⁻) to form a more reactive arylpalladium(II) hydroxo complex ([Ar-Pd(II)-L₂-OH]). nih.govprinceton.edu This complex then reacts directly with the neutral, tri-coordinate boronic acid. A pre-transmetalation intermediate featuring a Pd-O-B linkage is proposed, which then facilitates the transfer of the aryl group from boron to palladium. princeton.edu

Systematic studies comparing the kinetics of these two pathways have provided significant insights. It has been demonstrated that under conditions commonly used for catalytic reactions (e.g., with weak bases and aqueous solvents), the reaction between an arylpalladium hydroxo complex and a neutral boronic acid (Path B) is several orders of magnitude faster than the reaction between an arylpalladium halide complex and a trihydroxyborate (Path A). nih.gov This suggests that the oxo-palladium pathway is the dominant mechanism for transmetalation under these specific conditions. nih.gov However, the operative pathway can be highly dependent on the specific substrates, ligands, base, and solvent system employed. researchgate.net

| Pathway | Boron Species | Palladium Species | Key Step | Supporting Evidence |

|---|---|---|---|---|

| Boronate Pathway | Tetra-coordinate boronate [R-B(OH)₃]⁻ (activated by base) | Arylpalladium(II) Halide [Ar-Pd-X] | Nucleophilic attack of boronate on Pd-X complex. | Base is required to form the more nucleophilic boronate. princeton.eduorganic-chemistry.org |

| Oxo-Palladium Pathway | Neutral Boronic Acid [R-B(OH)₂] | Arylpalladium(II) Hydroxide [Ar-Pd-OH] (formed by base) | Reaction of Pd-OH complex with neutral boronic acid. | Kinetic studies show this pathway is significantly faster under typical catalytic conditions. nih.gov Proposes a Pd-O-B intermediate. princeton.edu |

The choice and concentration of the base are critical parameters in Suzuki-Miyaura couplings, profoundly influencing reaction efficiency and mechanism. researchgate.net Bases play multiple, sometimes competing, roles in the catalytic cycle. researchgate.net

Primary Roles of the Base:

Activation of the Boron Reagent: As described in the boronate pathway, the base activates the boronic acid by converting it to a more nucleophilic boronate anion. princeton.eduorganic-chemistry.org

Formation of Active Palladium Species: In the oxo-palladium pathway, the base is crucial for generating the highly reactive LₙPd(Ar)(OH) intermediate from the LₙPd(Ar)X precursor. nih.govresearchgate.net

Neutralization of Acids: Bases neutralize any acids generated during the reaction, preventing catalyst deactivation and side reactions. researchgate.net